What is the molecular structure of Calteridol calcium?
What is the molecular structure of Calteridol calcium?
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Calteridol calcium is a macrocyclic chelating agent primarily utilized as a pharmaceutical aid and stabilizing excipient in medical imaging. Its molecular structure is centered around a 1,4,7,10-tetraazacyclododecane (cyclen) backbone, functionalized with three acetate arms and a 2-hydroxypropyl group. This configuration provides a high-affinity binding site for metal ions. The principal application of Calteridol calcium is in gadolinium-based contrast agents (GBCAs) for Magnetic Resonance Imaging (MRI), such as ProHance® (Gadoteridol), where it serves to sequester any free gadolinium ions, thereby mitigating potential toxicity.[1] Additionally, preclinical studies have indicated inherent antifungal and antibacterial properties of Calteridol calcium, suggesting a broader therapeutic potential. This document provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and analytical methods for Calteridol calcium.
Molecular Structure and Physicochemical Properties
Calteridol calcium is the calcium salt of the calteridol ligand. The core structure is a cyclen ring, which imparts high thermodynamic stability and kinetic inertness to the metal complexes it forms. The three carboxylate groups and the four nitrogen atoms of the cyclen ring, along with the hydroxyl group, can participate in metal ion coordination.
Chemical Identifiers
| Property | Value | Reference |
| IUPAC Name | tricalcium;2-[4,7-bis(carboxylatomethyl)-10-(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate | [2] |
| CAS Number | 121915-83-1 | [1] |
| Molecular Formula | C₃₄H₅₈Ca₃N₈O₁₄ | [1] |
| Molecular Weight | 923.1 g/mol | [2] |
| Canonical SMILES | CC(CN1CCN(CCN(CCN(CC1)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])O.CC(CN1CCN(CCN(CCN(CC1)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])O.[Ca+2].[Ca+2].[Ca+2] | [2] |
| InChI Key | LIUKFIPDXXYGSI-UHFFFAOYSA-H | [1] |
Physicochemical Data
| Property | Value | Reference |
| Aqueous Solubility | ≥500 mg/mL | [1] |
| Thermal Stability | Stable up to 300°C (dehydration occurs around 120°C) | [1] |
| Appearance | White solid | [1] |
| Concentration in ProHance® | 0.23 mg/mL | [3] |
Mechanism of Action and Biological Activity
The primary established mechanism of action of Calteridol calcium is as a chelating agent. In the context of its use in gadolinium-based contrast agents, it functions as a scavenger for any gadolinium ions that may dissociate from the primary chelator (e.g., Gadoteridol).
Gadolinium Sequestration
The macrocyclic structure of the calteridol ligand provides a pre-organized cavity that is well-suited for coordinating metal ions.[1] This leads to the formation of highly stable complexes with metal ions like Gd³⁺. The stability of such macrocyclic chelates is significantly higher than that of linear chelating agents.[2] This high stability is crucial in preventing the release of toxic free Gd³⁺ ions in vivo. The process of sequestering a free metal ion is a form of competitive binding, where Calteridol calcium effectively displaces other ligands to bind the metal ion.
Caption: Gadolinium sequestration by Calteridol calcium.
Antimicrobial Activity
Calteridol calcium has demonstrated antifungal and antibacterial properties in preclinical research.[1][2] The exact mechanism of its antimicrobial action has not been fully elucidated but may be related to the disruption of microbial metabolic balance or damage to cellular components due to the chelation of essential metal ions required by the microbes.[1]
While specific Minimum Inhibitory Concentration (MIC) values for Calteridol calcium are not widely reported, its activity against various pathogens has been noted.[1][2] Further research is needed to quantify its spectrum of activity and in vivo efficacy.
Experimental Protocols
Synthesis of Calteridol Calcium
The synthesis of Calteridol calcium involves the complexation of the calteridol ligand (teridol) with a calcium ion source.[4]
Materials:
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Calteridol ligand (2,2',2''-(10-(2-hydroxypropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid)
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Calcium carbonate (CaCO₃)
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Deionized water
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Methanol or acetone for crystallization
Procedure:
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The calteridol ligand is dissolved in deionized water.
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Calcium carbonate is added to the solution. The molar ratio of teridol to calcium ion is typically controlled to be 2:3.[4]
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The reaction mixture is heated to 80-90°C with stirring for 1-2 hours.[4]
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The reaction progress is monitored for the cessation of CO₂ evolution.
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After the reaction is complete, the solution is filtered to remove any unreacted calcium carbonate.
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The filtrate is concentrated by evaporation.
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The product is crystallized by the addition of methanol or acetone.[4]
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The resulting white solid is collected by filtration, washed with the crystallization solvent, and dried under vacuum.
Caption: Workflow for the synthesis of Calteridol calcium.
Quantification in Pharmaceutical Formulations
The quantification of Calteridol calcium in pharmaceutical formulations like ProHance® can be performed using atomic absorption spectroscopy (AAS) or inductively coupled plasma-mass spectrometry (ICP-MS) to determine the calcium content.[1]
Instrumentation:
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Atomic Absorption Spectrometer or ICP-Mass Spectrometer
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Hollow cathode lamp for calcium (for AAS)
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Volumetric flasks and pipettes
Procedure (ICP-MS):
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Sample Preparation: An accurately weighed amount of the pharmaceutical formulation is dissolved in a suitable solvent (e.g., deionized water) and diluted to a known volume in a volumetric flask.
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Standard Preparation: A series of calcium standard solutions of known concentrations are prepared from a certified calcium standard stock solution.
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Instrument Calibration: The ICP-MS is calibrated using the prepared standard solutions to generate a calibration curve.
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Sample Analysis: The prepared sample solution is introduced into the ICP-MS, and the intensity of the calcium signal is measured.
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Quantification: The concentration of calcium in the sample is determined from the calibration curve. The amount of Calteridol calcium is then calculated based on its molecular weight and the stoichiometry of calcium in the molecule.
Data Presentation
Chelation Stability Constants
| Chelator Type | Log K (Gd³⁺) | Dissociation Half-Life (pH 7.4) | Reference |
| Linear (DTPA) | 22.1 | 10⁻³ hours | [1] |
| Macrocyclic (DOTA) | 24.7 | 10⁵ hours | [1] |
| Calteridol-related | 22.1 | >10⁶ hours | [1] |
Conclusion
Calteridol calcium is a well-characterized macrocyclic chelating agent with a primary and critical role in enhancing the safety profile of gadolinium-based MRI contrast agents. Its high stability and strong affinity for metal ions make it an effective scavenger of potentially toxic free gadolinium. The synthesis and analytical methods for Calteridol calcium are well-established. While its antimicrobial properties are of interest, further investigation is required to fully understand its potential in this area. The information presented in this guide provides a solid foundation for researchers and professionals working with or developing applications for Calteridol calcium.
References
- 1. WO2020084504A1 - Novel process for the preparation of macrocyclic chelant 2,2',2''-(10-(2-hydroxypropyl)-1,4,7,10-tetra azacyclododecane-1,4,7-triyl) triacetic acid and it's complexes with paramagnetic metal ions - Google Patents [patents.google.com]
- 2. mriquestions.com [mriquestions.com]
- 3. CALTERIDOL CALCIUM - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
- 4. US20210284614A1 - Method for manufacturing calteridol - Google Patents [patents.google.com]
